molecular formula C11H9ClO3S B14475009 6-Methoxynaphthalene-1-sulfonyl chloride CAS No. 66413-57-8

6-Methoxynaphthalene-1-sulfonyl chloride

Cat. No.: B14475009
CAS No.: 66413-57-8
M. Wt: 256.71 g/mol
InChI Key: ULSRQHHKBMOAOV-UHFFFAOYSA-N
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Description

6-Methoxynaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H9ClO3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxynaphthalene-1-sulfonyl chloride can be synthesized through the sulfonation of 6-methoxynaphthalene followed by chlorination. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include Lewis acids such as aluminum chloride (AlCl3) and iron(III) chloride (FeCl3). The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used to replace the sulfonyl chloride group. The reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

    Electrophilic Aromatic Substitution: Products include various substituted naphthalenes depending on the nature of the electrophile used.

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Scientific Research Applications

6-Methoxynaphthalene-1-sulfonyl chloride has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the preparation of various derivatives.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6-methoxynaphthalene-1-sulfonyl chloride involves its reactivity as an electrophile and a leaving group. The sulfonyl chloride group can undergo nucleophilic attack, leading to the formation of various products. The methoxy group on the naphthalene ring can also influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxynaphthalene-2-sulfonyl chloride
  • 6-Chloro-2-naphthyl sulfonyl chloride
  • 2-Chloroquinoline-6-sulfonyl chloride
  • 1,4-Benzodioxan-6-sulfonyl chloride

Uniqueness

6-Methoxynaphthalene-1-sulfonyl chloride is unique due to the specific positioning of the methoxy and sulfonyl chloride groups on the naphthalene ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer different selectivity and reactivity profiles, making it valuable for specific synthetic applications .

Properties

CAS No.

66413-57-8

Molecular Formula

C11H9ClO3S

Molecular Weight

256.71 g/mol

IUPAC Name

6-methoxynaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C11H9ClO3S/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)16(12,13)14/h2-7H,1H3

InChI Key

ULSRQHHKBMOAOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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